molecular formula C11H7F6N3 B12840090 5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline

5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline

Cat. No.: B12840090
M. Wt: 295.18 g/mol
InChI Key: CXDHWSBUWFUCFS-UHFFFAOYSA-N
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Description

5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline is a fluorine-containing heterocyclic compound. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of trifluoromethyl groups enhances its biological activity, metabolic stability, and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 1,1,5,5-tetrafluoropentane-2,4-dione .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the hydrazino group to other functional groups.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties.

Scientific Research Applications

5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to receptors and enzymes, leading to various biological effects. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline is unique due to the presence of both trifluoromethyl groups and a hydrazino group in the quinoline ring. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H7F6N3

Molecular Weight

295.18 g/mol

IUPAC Name

[5,7-bis(trifluoromethyl)quinolin-4-yl]hydrazine

InChI

InChI=1S/C11H7F6N3/c12-10(13,14)5-3-6(11(15,16)17)9-7(20-18)1-2-19-8(9)4-5/h1-4H,18H2,(H,19,20)

InChI Key

CXDHWSBUWFUCFS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(C=C(C2=C1NN)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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